- Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesis, Journal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435

Cas no 95715-86-9 (3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate)

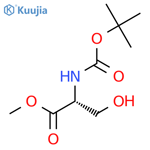

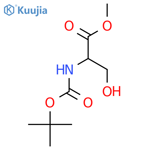

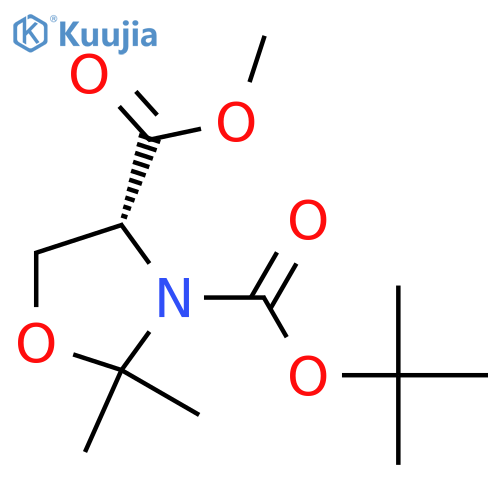

95715-86-9 structure

상품 이름:3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

CAS 번호:95715-86-9

MF:C12H21NO5

메가와트:259.298844099045

MDL:MFCD00674041

CID:802827

PubChem ID:354335394

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate 화학적 및 물리적 성질

이름 및 식별자

-

- METHYL (R)-(+)-3-BOC-2,2-DIMETHYL-4-OXAZOLIDINECARBOXYLATE

- METHYL (R)-(+)-3-(TERT-BUTOXYCARBONYL)-2,2-DIMETHYL-4-OXAZOLIDINECARBOXYLATE

- (R)-(+)-3-(tert-Butoxycarbonyl)-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine

- (R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester

- (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate

- 3,4-Oxazolidinedicarboxylicacid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (4R)-

- Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate

- NULL

- (R)-(+)-3-Boc-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine

- 3-tert-Butyl 4-Methyl (R)-(+)-2,2-Dimethyloxazolidine-3,4-dicarboxylate

- (R)-(+)-2,2-Dimethyloxazolidine-3,4-dicarboxylic Acid 3-tert-Butyl 4-Methyl Ester

- 3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (R)- (ZCI)

- (R)-2,2-Dimethyloxazolidine-3,4-dicarboxylic acid 3-tert-butyl ester 4-methyl ester

- (R)-Methyl-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate

- 3-O-tert-Butyl 4-O-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

- 3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

- B5352

- 95715-86-9

- DTXSID60350836

- CS-D1220

- 3,4-Oxazolidinedicarboxylicacid,2,2-dimethyl-,3-(1,1-dimethylethyl)4-methyl ester,(4R)-

- MFCD00674041

- SCHEMBL121419

- EN300-651263

- (R)-(-)-3-BOC-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine

- PS-7373

- BP-12795

- Methyl (R)-(+)-3-Boc-2,2-dimethyl-4-oxazolidinecarboxylate, 98%

- Methyl(R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate

- Methyl (4R)-(+)-2,2-dimethyl-1,3-oxazolidine-4-carboxylate, N-BOC protected

- (4R)-2,2-Dimethyl-3,4-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) 4-Methyl Ester; (R)-2,2-Dimethyloxazolidine-3,4-dicarboxylic Acid 3-tert-Butyl Ester 4-Methyl Ester;

- O3-tert-Butyl O4-methyl (4R)-2,2-dimethyloxazolidine-3,4-dicarboxylate

- 3-(1,1-Dimethylethyl)-4-methyl-(r)-2,2-dimethyl-3,4-oxazolidinedicarboxylate

- N88SYW3697

- ZNBUXTFASGDVCL-MRVPVSSYSA-N

- 3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (4R)-

- Methyl 3-tert-butoxycarbonyl-2,2-dimethyloxazolidine-4-(R)-carboxylate

- AKOS015893990

-

- MDL: MFCD00674041

- 인치: 1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m1/s1

- InChIKey: ZNBUXTFASGDVCL-MRVPVSSYSA-N

- 미소: C(N1C(C)(C)OC[C@@H]1C(=O)OC)(=O)OC(C)(C)C

계산된 속성

- 정밀분자량: 259.14197277g/mol

- 동위원소 질량: 259.14197277g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 6

- 중원자 수량: 18

- 회전 가능한 화학 키 수량: 5

- 복잡도: 345

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 1

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 1.4

- 토폴로지 분자 극성 표면적: 65.1Ų

실험적 성질

- 색과 성상: 액체

- 밀도: 1.082 g/mL at 25 °C(lit.)

- 비등점: 102°C/2mmHg(lit.)

- 플래시 포인트: 화씨 온도: 199.4°f< br / >섭씨: 93°C< br / >

- 굴절률: n20/D 1.444(lit.)

- 용해도: 미용성(3.9g/l)(25ºC),

- PSA: 65.07000

- LogP: 1.46930

- 광학 활성: [α]20/D +54°, c = 1.3 in chloroform

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H227-H315-H319

- 경고성 성명: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501

- 위험물 운송번호:NA 1993 / PGIII

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: 26-36

-

위험물 표지:

- 저장 조건:(BD258207)

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A466943-100g |

Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |

95715-86-9 | 97% | 100g |

$264.0 | 2025-02-20 | |

| Chemenu | CM111642-25g |

(R)-3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate |

95715-86-9 | 95% | 25g |

$104 | 2024-07-18 | |

| eNovation Chemicals LLC | D375668-1g |

Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |

95715-86-9 | 97% | 1g |

$200 | 2024-05-24 | |

| TRC | B690090-2g |

(R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester |

95715-86-9 | 2g |

$ 178.00 | 2023-09-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18109-25G |

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |

95715-86-9 | 97% | 25g |

¥ 825.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18109-5G |

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |

95715-86-9 | 97% | 5g |

¥ 171.00 | 2023-04-12 | |

| Ambeed | A466943-250mg |

Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |

95715-86-9 | 97% | 250mg |

$5.0 | 2025-02-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD258207-25g |

Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |

95715-86-9 | 97% | 25g |

¥355.0 | 2024-04-17 | |

| abcr | AB468468-25 g |

(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate, min. 95%; . |

95715-86-9 | 25g |

€255.50 | 2023-07-18 | ||

| abcr | AB468468-5 g |

(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate, min. 95%; . |

95715-86-9 | 5g |

€87.20 | 2023-07-18 |

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 2 h, reflux

1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux

1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C

1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux

1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Boron trifluoride etherate Solvents: Acetone ; rt; 2 h, rt

참조

- Generating stereodiversity: Diastereoselective fluorination and highly diastereoselective epimerization of α-amino acid building blocks, Organic Letters, 2018, 20(12), 3574-3578

합성회로 3

반응 조건

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetone ; 16 h, rt

참조

- Preparation of heterocyclic compounds as antibacterial compounds, World Intellectual Property Organization, , ,

합성회로 4

반응 조건

1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dichloromethane ; 48 h, rt

참조

- Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases, World Intellectual Property Organization, , ,

합성회로 5

반응 조건

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 48 h, 20 °C

1.2 Reagents: Sodium carbonate ; neutralized

1.2 Reagents: Sodium carbonate ; neutralized

참조

- Orthogonally protected glycerols and 2-aminodiols: useful building blocks in heterocyclic chemistry, ARKIVOC (Gainesville, 2010, (9), 108-126

합성회로 6

반응 조건

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 0.5 h, 110 °C

참조

- Preparation of macrocyclic broad spectrum antibiotics as bacterial type 1 signal peptidase inhibitors, World Intellectual Property Organization, , ,

합성회로 7

반응 조건

1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 1 h, 0 - 5 °C; 1.5 h, 0 - 5 °C; 0 °C → rt; 17 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt

참조

- Preparation of (R)-4-formyl-2,2-dimethyl-3-oxazoline carboxylic acid tert butyl ester, China, , ,

합성회로 8

반응 조건

1.1 Reagents: 2,2-Dimethoxypropane , Boron trifluoride etherate

참조

- Docking study, synthesis and SAH-hydrolase inhibitory activity of L-adeninylalanine and related analogues, Letters in Drug Design & Discovery, 2005, 2(8), 579-583

합성회로 9

반응 조건

1.1 Solvents: Acetone

참조

- Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluation, MedChemComm, 2014, 5(11), 1693-1699

합성회로 10

반응 조건

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 0 °C → rt; overnight, rt

참조

- In Search of Small Molecules That Selectively Inhibit MBOAT4, Molecules, 2021, 26(24),

합성회로 11

반응 조건

1.1 Solvents: Dichloromethane

참조

- Facile synthesis of L-3,4-didehydrovaline constituting an antibiotic, phomopsin A, Synthesis, 2000, (5), 634-636

합성회로 12

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 12 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C

1.3 reflux

1.4 Reagents: Boron trifluoride etherate Solvents: Acetone ; 12 h, rt

1.5 Reagents: Triethylamine

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C

1.3 reflux

1.4 Reagents: Boron trifluoride etherate Solvents: Acetone ; 12 h, rt

1.5 Reagents: Triethylamine

참조

- Docking model of the nicotinic acetylcholine receptor and nitromethylene neonicotinoid derivatives with a longer chiral substituent and their biological activities, Bioorganic & Medicinal Chemistry, 2015, 23(4), 759-769

합성회로 13

반응 조건

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 min, 0 °C; overnight, 25 °C; 27 h, 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

참조

- Preparation of oxodiazabicyclooctenyl hydrogen sulfate derivatives for use as beta-lactamase inhibitors, World Intellectual Property Organization, , ,

합성회로 14

반응 조건

1.1 Catalysts: Boron trifluoride etherate Solvents: Acetone

참조

- Design, synthesis and structure-activity relationship studies of a novel focused library of 2,3,4-substituted oxazolidines with antiproliferative activity against cancer cell lines, European Journal of Medicinal Chemistry, 2017, 138, 13-25

합성회로 15

반응 조건

1.1 Catalysts: Boron trifluoride etherate Solvents: Acetone ; 2 h, rt

참조

- Novel Peptidomimetic Cysteine Protease Inhibitors as Potential Antimalarial Agents, Journal of Medicinal Chemistry, 2006, 49(11), 3064-3067

합성회로 16

반응 조건

1.1 Reagents: Diethyl ether , Boron trifluoride Solvents: Acetone ; 2 h, rt

참조

- Effects on polo-like kinase 1 polo-box domain binding affinities of peptides incurred by structural variation at the phosphoamino acid position, Bioorganic & Medicinal Chemistry, 2013, 21(14), 3996-4003

합성회로 17

반응 조건

참조

- Total Synthesis of (+)-Galactostatin. An Illustration of the Utility of the Thiazole-Aldehyde Synthesis, Journal of Organic Chemistry, 1995, 60(15), 4749-54

합성회로 18

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, cooled

1.2 Solvents: Dichloromethane ; 30 min, cooled; 16 h, rt

1.3 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt

1.2 Solvents: Dichloromethane ; 30 min, cooled; 16 h, rt

1.3 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt

참조

- Methods and intermediates for synthesizing SK1-I, United States, , ,

합성회로 19

반응 조건

1.1 Reagents: Triethylamine Solvents: Acetonitrile

1.2 Reagents: Boron trifluoride etherate Solvents: Acetone

1.2 Reagents: Boron trifluoride etherate Solvents: Acetone

참조

- 4,4-Difluorinated analogues of -arginine and N G-hydroxy--arginine as mechanistic probes for nitric oxide synthase, Bioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1758-1762

합성회로 20

반응 조건

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 1 h, reflux

참조

- Synthesis of fluorescent lactosylceramide stereoisomers, Chemistry and Physics of Lipids, 2006, 142(1-2), 58-69

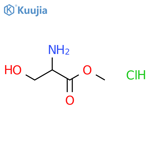

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Raw materials

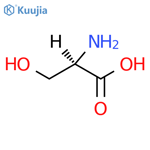

- D-Serine

- Boc-Ser-OMe

- Boc-D-ser-ome

- Di-tert-butyl dicarbonate

- 3-Oxazolidinecarboxylic acid, 4-[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-(2-thiazolyl)-2-propenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, [R-[R*,R*-(Z)]]-

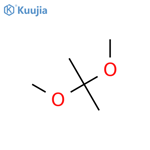

- 2,2-Dimethoxypropane

- H-D-Ser-OMe.HCl

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Preparation Products

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate 관련 문헌

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Junfeng Wang,Bin Liu,Xiumin Liu,Matthew J. Panzner,Chrys Wesdemiotis Dalton Trans., 2014,43, 14142-14146

95715-86-9 (3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate) 관련 제품

- 212650-45-8(4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate)

- 1261907-85-0(2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid)

- 1873224-82-8(2-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid)

- 876708-73-5(1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid)

- 941920-26-9(2,5-dimethoxy-N-3-methyl-4-(2-oxopiperidin-1-yl)phenylbenzene-1-sulfonamide)

- 1956380-04-3(3-((4-Methylpiperazin-1-yl)methyl)-6-nitro-1H-indole)

- 338401-02-8(N-(5-Iodopyridin-2-yl)-3-(trifluoromethyl)benzamide)

- 2008792-00-3(Tert-butyl 3-(2-methoxyacetyl)thiomorpholine-4-carboxylate)

- 22050-10-8(5-phenylpyrrolidin-2-one)

- 1804754-84-4(2-Amino-5-(bromomethyl)-4-(difluoromethyl)pyridine)

추천 공급업체

Amadis Chemical Company Limited

(CAS:95715-86-9)3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

순결:99%

재다:100g

가격 ($):286.0